molecular formula C8H11N3O2 B1338582 5-(4-Morpholinyl)-3(2H)-pyridazinone CAS No. 21131-06-6

5-(4-Morpholinyl)-3(2H)-pyridazinone

Cat. No. B1338582
CAS RN: 21131-06-6
M. Wt: 181.19 g/mol
InChI Key: ZWPTWKSYFNUPFR-UHFFFAOYSA-N
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Description

5-(4-Morpholinyl)-3(2H)-pyridazinone and its derivatives are a class of compounds that have been extensively studied for their potential pharmacological properties. These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some showing promise as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Analysis

The synthesis of 5-(4-Morpholinyl)-3(2H)-pyridazinone derivatives involves various chemical reactions, including nucleophilic aromatic substitution processes . For instance, the compound 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone was prepared by modifying the pyridazinone ring with different substituents to examine the analgesic and anti-inflammatory activities . Another approach involved cyclocondensation reactions to create a series of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones .

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their pharmacological profile. The structure-activity relationship (SAR) has been discussed in the context of various substitutions on the pyridazinone ring, which affects the potency and toxicity of the compounds . The NMR data of certain derivatives indicate that these compounds exist primarily in specific tautomeric forms, which may influence their biological activity .

Chemical Reactions Analysis

The chemical reactions involving 5-(4-Morpholinyl)-3(2H)-pyridazinone derivatives include oxidative cleavage, dehydrogenation, and nucleophilic substitution . For example, the metabolism of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone in rabbits involves oxidative cleavage of the morpholino group followed by further degradation . Photochemical oxidation studies have also been conducted to understand the drug metabolism of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-Morpholinyl)-3(2H)-pyridazinone derivatives are influenced by their molecular structure and the nature of their substituents. These properties are essential for determining the pharmacokinetics and pharmacodynamics of the compounds. The metabolites of these compounds have been characterized using various spectrometric techniques, and their pharmacological activities have been assessed . The safety profiles of these compounds have also been evaluated, with some derivatives showing low ulcerogenic potential and anti-platelet activity, indicating cardiovascular safety .

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

5-(4-Morpholinyl)-3(2H)-pyridazinone, also known as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, has been explored for its analgesic and anti-inflammatory properties. It was found to be a potent analgesic and anti-inflammatory agent, surpassing some traditional drugs like aminopyrine and phenylbutazone in effectiveness while exhibiting lower toxicity (Takaya et al., 1979).

Spectroscopic Analysis and Molecular Structure

The compound's molecular structure and characteristics have been extensively studied using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method. This research contributes to a deeper understanding of its molecular behavior and potential applications (Dede et al., 2018).

Drug Discovery and Synthesis

4,5,6-Trifluoropyridazin-3(2H)-one, a related compound, is used as a scaffold for synthesizing various pyridazinone systems, which are valuable in drug discovery. The sequential nucleophilic substitution methodology employed can lead to a variety of polyfunctional systems with potential pharmaceutical applications (Pattison et al., 2009).

Photochemical Studies

The compound has been studied for its photochemical oxidation properties. Understanding these properties is crucial for exploring its potential applications in various fields, including photodynamic therapy and photochemical drug metabolism studies (Maki et al., 1988).

Pharmacological Investigations

Pharmacological investigations have shown that 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone exhibits potent analgesic and anti-inflammatory effects in experimental animals. These findings contribute to our understanding of its potential therapeutic applications (Sato et al., 1981).

Metabolic Studies

Research has been conducted on the metabolism of this compound in various species, revealing significant species differences in metabolism and excretion. These studies are crucial for drug development, providing insights into the drug's behavior in different biological systems (Hayashi et al., 1979).

Safety And Hazards

The safety and hazards associated with “5-(4-Morpholinyl)-3(2H)-pyridazinone” are not available in the sources I found .

properties

IUPAC Name

4-morpholin-4-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8-5-7(6-9-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPTWKSYFNUPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502242
Record name 5-(Morpholin-4-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Morpholinyl)-3(2H)-pyridazinone

CAS RN

21131-06-6
Record name 5-(Morpholin-4-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
B Dede, D Avcı, S Bahçeli - Canadian Journal of Physics, 2018 - cdnsciencepub.com
In this work, the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone (or emarfazone, C 11 H 17 N 3 O 3 ) compound, which has many biological functions, has been investigated …
Number of citations: 8 cdnsciencepub.com
H Gökce, B Dede, S Bahceli - Journal of Molecular Structure, 2018 - Elsevier
The Cu(II) complex compound (Cu(C 11 H 17 N 3 O 3 ) 2 Cl 2 (H 2 O) 2 ) was synthesized from reaction between the copper(II) chloride dihydrate and the 4-ethoxy-2-methyl-5-(4-…
D Avcı, S Bahçeli, Ö Tamer… - Canadian Journal of …, 2015 - cdnsciencepub.com
The optimized molecular structures, conformational analyses, vibrational (IR) frequencies and their assignments, maximum electronic absorption wavelengths (gas phase and in …
Number of citations: 58 cdnsciencepub.com
F El Kalai, EB Çınar, CH Lai, S Daoui, T Chelfi… - Journal of Molecular …, 2021 - Elsevier
In this study, we present the synthesis of novel pyridazin-3(2H)-one derivative namely (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP). The chemical structure of MBSP was …
S Daoui, C Baydere, F Akman, F El Kalai, L Mahi… - Journal of Molecular …, 2021 - Elsevier
A novel pyridazin-3(2H)-one derivative, (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one (3) has been synthesized and characterized by FT-IR, UV–vis, 1 H- and 13 C NMR, TGA/…
G Pattison, G Sandford, DS Yufit… - The Journal of …, 2009 - ACS Publications
4,5,6-Trifluoropyridazin-3(2H)-one can be used as a scaffold for the synthesis of various 4,5- and 4,6-disubstituted and ring-fused pyridazinone systems by sequential nucleophilic …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
F El Kalai, EB Çınar, Y Sert, M Alhaji Isa… - Journal of …, 2023 - Taylor & Francis
In this work, a novel crystal, (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (E-BSP) was synthesized via Knoevenagel condensation of benzaldehyde and (E)-6-(4-methoxystyryl)-4,…
S Akhter, O Concepcion, AF de la Torre, A Ali… - Arabian Journal of …, 2023 - Elsevier
Peptoids mimic the functions of peptides which have a side chain appended to amidic nitrogen instead of α carbon. This structural change in their backbone gives them increased …
C Muthuselvi, MS Geetha, N Mala - 2023 - researchgate.net
Background and Objective: The organic-inorganic structure materials have been extensively analyzed due to their potential applications in material science. Sulfanilamide exhibits large …
Number of citations: 0 www.researchgate.net
Z Shaghaghi, N Kalantari, M Kheyrollahpoor… - Journal of Molecular …, 2020 - Elsevier
Copper, cobalt and zinc-salophen complexes 3–8 were prepared from the reaction of N,N-bis(salicylidene)4-chloro-1,2-phenylendiamine (1) or N,N-bis(salicylidene)4-bromo-1,2-…

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